Br-PEG11-OH
Description
Overview of Polyethylene (B3416737) Glycol in Chemical and Biomedical Research
Polyethylene Glycol (PEG) is a polyether compound composed of repeating ethylene (B1197577) glycol units, with the general structure H−(O−CH2−CH2)n−OH. Its prominence in chemical and biomedical research stems from a unique combination of properties. nih.govrsc.org PEG is renowned for its hydrophilicity, high water solubility, and excellent biocompatibility. rsc.org These characteristics make it an ideal candidate for a wide array of applications, from industrial processes to pharmaceutical formulations. In the biomedical field, PEG is extensively used in drug delivery systems, tissue engineering, and for the surface modification of proteins and nanoparticles. nih.govrsc.orgtargetmol.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the solubility, stability, and circulation time of therapeutic agents while reducing their immunogenicity. medchemexpress.comrsc.org
Significance of Functionalized Polyethylene Glycol Derivatives in Synthetic Chemistry
The true synthetic utility of PEG is unlocked through the chemical modification of its terminal hydroxyl groups. This functionalization yields a vast library of PEG derivatives with reactive ends, enabling their participation in a multitude of conjugation chemistries. targetmol.com These derivatives can be engineered to carry specific functional groups such as amines, carboxylic acids, azides, alkynes, or thiols, which allows for their covalent attachment to a wide range of molecules, including proteins, peptides, oligonucleotides, and small-molecule drugs. medchemexpress.comnih.gov This ability to act as a flexible, biocompatible spacer or linker is of paramount importance in the construction of complex molecular systems for targeted therapies and advanced materials. purepeg.com The introduction of PEG chains can improve the pharmacokinetic properties of drugs and increase the stability of nanoparticles in biological environments. targetmol.comnih.gov
Classification and Importance of Heterobifunctional Polyethylene Glycol Linkers
Functionalized PEG linkers can be broadly classified based on the reactivity of their end groups. Homobifunctional PEGs possess two identical reactive groups, making them suitable for cross-linking similar molecules. nih.govmdpi.com In contrast, heterobifunctional PEG linkers feature two different reactive groups at their termini. mdpi.combroadpharm.com This dual and distinct reactivity is a key feature that allows for the sequential and controlled conjugation of two different molecular entities. purepeg.combroadpharm.com
The Chemical Profile of Br-PEG11-OH
This compound is a prime example of a heterobifunctional PEG linker. It consists of a polyethylene glycol chain with eleven repeating ethylene oxide units. One terminus of the chain is functionalized with a bromine atom, while the other end terminates with a hydroxyl group. This specific arrangement of functional groups imparts distinct chemical reactivity at each end of the molecule, making it a valuable tool in multi-step synthetic strategies. The hydrophilic PEG backbone increases the solubility of the molecule in aqueous and many organic solvents.
| Property | Value |
| Chemical Formula | C22H45BrO11 |
| Molecular Weight | 581.5 g/mol |
| CAS Number | 1556847-51-8 |
| Appearance | Varies (can be a liquid or solid depending on purity and temperature) |
| Solubility | Soluble in water and many organic solvents |
Note: Physical properties can vary based on the manufacturer and purity.
Synthesis of this compound
The synthesis of heterobifunctional PEG derivatives like this compound generally involves the strategic protection and sequential modification of the terminal hydroxyl groups of a starting PEG molecule. A common approach begins with the monotosylation of a symmetrical PEG, such as PEG11 (which has two hydroxyl end groups). mdpi.com This selective activation of one hydroxyl group allows for its subsequent conversion into a different functional group.
In the case of this compound, one of the hydroxyl groups of undecapolyethylene glycol is converted into a bromide. This can be achieved through various brominating agents. The remaining terminal hydroxyl group is often protected during this process and then deprotected in a final step, or the reaction conditions are controlled to favor monofunctionalization. The bromide serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of this end of the linker to a nucleophile-containing molecule. The hydroxyl group on the other end can be used for further derivatization or direct conjugation through reactions like esterification or etherification.
Research Applications of this compound
The distinct reactivity of its terminal groups makes this compound a versatile linker in several areas of chemical and biomedical research.
Role in PROTACs
A significant application of this compound is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). targetmol.com PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker. biochempeg.com The linker's role is critical, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein. biochempeg.com
This compound can be used as a building block for the linker component of a PROTAC. The bromo group allows for facile coupling to one of the ligands, while the hydroxyl group can be modified to attach to the second ligand. The PEG11 chain itself imparts hydrophilicity to the PROTAC molecule, which can improve its solubility and cell permeability. biochempeg.com Statistically, PEG linkers are the most commonly used motifs in PROTAC design. biochempeg.com
Use in Bioconjugation and Targeted Drug Delivery
Beyond PROTACs, the principles of using this compound extend to other areas of bioconjugation and targeted drug delivery. purepeg.com The bromo- and hydroxyl- functionalities allow for the coupling of two different biomolecules or a biomolecule and a small molecule drug. For instance, it can be used to attach a targeting moiety, such as a peptide or antibody fragment, to a therapeutic agent. The PEG spacer helps to maintain the biological activity of the conjugated molecules by providing spatial separation and flexibility. Furthermore, the PEG chain can shield the conjugate from the immune system, a "stealth" effect that can prolong its circulation time in the body. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C22H45BrO11 |
|---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H45BrO11/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-22H2 |
InChI Key |
DFQMPBUAZLWCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)O |
Origin of Product |
United States |
Synthesis and Chemical Modification of Br Peg11 Oh
Synthetic Methodologies for Monodisperse Polyethylene (B3416737) Glycol Oligomers
The preparation of well-defined PEG oligomers, particularly those with specific chain lengths and terminal functionalities (monodisperse or discrete PEGs), is crucial for reproducible chemical conjugation and material design.
Strategies for Terminal Halogenation
The introduction of a terminal halogen, such as bromine, onto a PEG chain typically involves the conversion of a pre-existing hydroxyl group. Several strategies exist for achieving this transformation:
Halogenating Agents: Hydroxyl-terminated PEGs can be converted to bromo-terminated PEGs using various halogenating reagents. For instance, reagents like diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) have been employed for the efficient bromination of hydroxyl-containing polymers, including PEGs, yielding well-defined brominated polymers researchgate.net.
Mechanochemical Approaches: Modern synthetic techniques include solvent-free mechanochemical procedures that enable the direct bromination of hydroxyl-terminated polymers, offering a cleaner and potentially more sustainable alternative to traditional solution-based methods beilstein-journals.org. These methods can achieve high yields and avoid the introduction of unwanted ester groups often associated with other bromination routes beilstein-journals.org.
PEG Halide Reagents: Commercially available "Bromo PEG" or "m-PEG-bromide" reagents are also utilized, which are often prepared from hydroxyl-capped PEGs broadpharm.com.
Table 1: Common Strategies for Terminal Bromination of PEG
| Method/Reagent | Starting Material | Key Reaction Type | Outcome | Reference(s) |
| XtalFluor-E | Hydroxyl-terminated PEG | Nucleophilic substitution of -OH with -Br | α-bromo-terminated PEG | researchgate.net |
| Mechanochemical Bromination | Hydroxyl-terminated PEG | Direct bromination of -OH groups | α-bromo-terminated PEG | beilstein-journals.org |
| Brominating Agents (e.g., PBr3) | Hydroxyl-terminated PEG | Conversion of alcohol to alkyl bromide | α-bromo-terminated PEG | interchim.fr |
| Nucleophilic Substitution | α-tosyl-ω-hydroxyl PEG | Reaction with bromide salt (e.g., NaBr) | α-bromo-ω-hydroxyl PEG | (Implied) |
Approaches for Hydroxyl Group Incorporation
The hydroxyl group is a common terminal functionality in PEG synthesis. Polyethylene glycols are typically synthesized via the ring-opening polymerization of ethylene (B1197577) oxide alfa-chemistry.com.
Anionic Polymerization: Anionic polymerization of ethylene oxide initiated by alkoxides of protected monosaccharides can yield PEG chains with a sugar moiety at one end and a hydroxyl group at the other acs.orgnih.gov.
Commercially Available PEGs: Hydroxyl-terminated PEGs are widely available in various molecular weights and are often used as starting materials for further functionalization sigmaaldrich.comnih.gov.
Discrete PEGs (dPEGs): For precise chain lengths, discrete PEG reagents are synthesized, ensuring a single, specific molecular weight and a defined number of ethylene oxide units, such as the PEG11 (approximately 500 Da) relevant here sigmaaldrich.com.
Precursor Chemistry and Reaction Pathways in Br-PEG11-OH Synthesis
The synthesis of this compound requires the creation of a linear PEG chain with distinct functional groups at each terminus: a bromine atom and a hydroxyl group. This heterobifunctional nature necessitates controlled synthetic strategies.
A common approach to synthesize heterobifunctional PEGs like this compound involves starting with a symmetrical diol, such as HO-PEG11-OH. One hydroxyl group is then selectively functionalized or protected, followed by the conversion of the other hydroxyl group to a bromide. Subsequent deprotection or selective functionalization yields the desired heterobifunctional product.
Selective Bromination of Diols: Commercially available hydroxyl-capped PEGs (HO-PEG-OH) can be subjected to selective bromination. Methods exist to achieve mono-bromination, yielding α-bromo-ω-hydroxyl PEG derivatives researchgate.net. This process often involves carefully controlled reaction conditions and specific brominating agents to favor mono-substitution over di-bromination.
Selective Protection and Functionalization: Alternatively, one hydroxyl group of a PEG diol can be selectively protected (e.g., with a tert-butyloxycarbonyl (Boc) or trityl group), followed by bromination of the free hydroxyl group. The protecting group is then removed to reveal the terminal hydroxyl moiety mdpi.com.
Controlled Polymerization: Another strategy involves initiating the anionic polymerization of ethylene oxide with a brominated initiator, aiming for a hydroxyl termination, or vice versa, although achieving precise control over both termini simultaneously can be challenging.
The specific synthesis of this compound would typically start with a PEG precursor of approximately 500 Da molecular weight, which has two terminal hydroxyl groups. Through selective chemical transformations, one hydroxyl is converted to a bromide, while the other remains as a hydroxyl group. Examples of related compounds, such as Bromo-PEG5-alcohol, illustrate the existence of such α-bromo-ω-hydroxyl PEG structures broadpharm.com.
Table 2: Pathways for Heterobifunctional PEG Synthesis (Br-PEG-OH)
| Strategy | Starting Material | Key Steps | Outcome | Reference(s) |
| Selective Bromination of Diol | HO-PEG-OH | 1. Selective bromination of one -OH group. | Br-PEG-OH | researchgate.net |
| Protection-Bromination-Deprotection | HO-PEG-OH | 1. Selective protection of one -OH group. 2. Bromination of the free -OH group. 3. Deprotection. | Br-PEG-OH | mdpi.com |
| Controlled Polymerization (Initiator/Terminator) | Various | 1. Polymerization of EO using a brominated initiator and a hydroxyl terminator (or vice versa). | Br-PEG-OH (potentially) | (Implied) |
Derivatization Strategies via the Terminal Bromide Moiety
The terminal bromide group in this compound serves as an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the covalent attachment of the PEG chain to a wide array of molecules and surfaces.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The bromide atom is a good leaving group, facilitating SN2 reactions with various nucleophiles. This enables the introduction of diverse functional groups at the bromide terminus.
Amines: Primary and secondary amines can readily displace the bromide, forming stable C-N bonds (amine linkages) amerigoscientific.comaxispharm.comacs.org. This is a common method for creating amino-terminated PEG derivatives or conjugating PEG to amine-containing biomolecules.
Thiols: Thiols react with the bromide to form thioether linkages (-S-), a robust and common conjugation strategy broadpharm.combroadpharm.comacs.orgnih.gov.
Azides: Reaction with azide (B81097) salts (e.g., sodium azide) converts the bromide to an azide group (-N3), which is highly useful for subsequent "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) amerigoscientific.comnih.gov.
Carboxylates and Alcohols: While less common than amines or thiols, carboxylate and alkoxide nucleophiles can also react with the bromide under appropriate conditions to form ester or ether linkages, respectively.
Table 3: Derivatization of Bromo-PEGs via Nucleophilic Substitution
| Nucleophile | Resulting Linkage | Functional Group Introduced | Example Application | Reference(s) |
| Amine | Amine linkage | -NH-R | PEGylation of amine-containing biomolecules | amerigoscientific.comaxispharm.comacs.org |
| Thiol | Thioether linkage | -S-R | Conjugation to thiol-modified molecules/surfaces | broadpharm.combroadpharm.comacs.org |
| Azide | Azide group | -N3 | Click chemistry, bioconjugation | amerigoscientific.comnih.gov |
| Carboxylate | Ester linkage | -O-C(O)-R | Less common, potential for ester conjugation | (Implied) |
| Alcohol | Ether linkage | -O-R | Less common, potential for ether conjugation | (Implied) |
Formation of Thioether Linkages through Reaction with Thiols
A particularly important derivatization pathway involves the reaction of the terminal bromide with thiols to form stable thioether linkages. This reaction is highly valuable in bioconjugation and surface modification.
Reaction Mechanism: The reaction typically proceeds via an SN2 mechanism, where the thiolate anion (formed by deprotonation of the thiol under basic conditions) acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing it as a bromide ion.
Conditions: The reaction is often carried out in the presence of a mild base (e.g., triethylamine (B128534), DIPEA, or carbonate salts) to generate the more nucleophilic thiolate nih.govispt.eu. Solvents like DMF, DMSO, or aqueous mixtures are commonly used.
Applications: This thioether linkage is robust and stable under physiological conditions, making it suitable for attaching PEG chains to cysteine residues in proteins or to thiol-modified peptides, oligonucleotides, and surfaces acs.orgnih.gov. The "thio-bromo click" reaction is a specific example of this transformation ispt.eu.
Table 4: Thioether Formation with Bromo-PEGs and Thiols
| Nucleophile (Thiol) | Leaving Group (on PEG) | Resulting Linkage | Reaction Conditions (Typical) | Application Example | Reference(s) |
| R-SH | Bromide (-Br) | Thioether (-S-R) | Base (e.g., Et3N, DIPEA), Solvent (e.g., DMF, DMSO), RT to mild heat | PEGylation of cysteine residues, surface functionalization | broadpharm.comacs.orgnih.govispt.eu |
Compound Name Table:
this compound
Polyethylene Glycol (PEG)
α-bromo-ω-hydroxyl polyethylene glycol
Heterobifunctional PEG
HO-PEG-OH
HO-PEG11-OH
Bromo-PEG5-alcohol
α-bromo-terminated PEG
Hydroxyl-terminated PEG
Discrete PEGs (dPEGs)
PEG 500
Amine-terminated PEG
Azide-terminated PEG
Coupling with Diverse Functional Groups for Heterobifunctional Constructs
This compound is an ideal precursor for synthesizing heterobifunctional molecules, which possess two different reactive functionalities at opposite ends of the PEG chain. This capability is achieved by selectively modifying either the bromide or the hydroxyl terminus, or by sequentially functionalizing both ends with distinct chemical groups. The bromide end is amenable to nucleophilic substitution reactions, while the hydroxyl end can undergo typical alcohol reactions like esterification, etherification, or activation for further conjugation google.comcreative-biolabs.combenchchem.com. This differential reactivity allows for the precise introduction of various moieties, enabling the creation of molecules tailored for specific applications, such as targeted drug delivery systems or bioconjugates where one end might attach to a biomolecule and the other to a nanoparticle google.combroadpharm.com.
Table 2.3.3.1: Exemplary Heterobifunctional Constructs from this compound This table illustrates hypothetical heterobifunctional molecules derived from this compound, showcasing the distinct functionalities introduced at each terminus and their potential applications.
| Terminus 1 (Original Br) | Modification/Coupling | Terminus 2 (Original OH) | Modification/Coupling | Resulting Construct Type | Potential Application Area |
| Bromide | Nucleophilic substitution with Azide (N3) | Hydroxyl | Esterification with succinic anhydride (B1165640) | Azido-PEG11-Succinate | Bioconjugation (Click Chemistry), Drug Delivery |
| Bromide | Nucleophilic substitution with Amine (e.g., NH2-R1) | Hydroxyl | Etherification with activated ester (e.g., NHS-ester of R2-COOH) | R1-NH-PEG11-OOC-R2 | Targeted Drug Delivery, Immunoassays |
| Bromide | Nucleophilic substitution with Thiol (SH-R1) | Hydroxyl | Activation to Tosylate, then substitution with Amine (NH2-R2) | R1-S-PEG11-NH-R2 | Protein Labeling, Hydrogel Formation |
Derivatization Strategies via the Terminal Hydroxyl Moiety
The terminal hydroxyl group of this compound is a primary site for chemical modification, offering a versatile pathway to introduce a wide array of functional groups. This group's reactivity is fundamental to tailoring the PEG chain's properties for specific applications sigmaaldrich.comchemscene.com.
Esterification and Etherification Reactions for Structural Elaboration
Esterification and etherification are common methods to covalently attach various chemical entities to the hydroxyl terminus, thereby elaborating the structure of this compound ui.ac.idrsc.orgsanyo-chemical-solutions.comaip.org.
Esterification: This reaction involves the formation of an ester linkage (-COO-) between the hydroxyl group and a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride) ui.ac.idaip.orggoogle.com. Typical esterification can be achieved by reacting this compound with a carboxylic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) ui.ac.idresearchgate.netsigmaaldrich.com. Alternatively, more reactive acid chlorides or anhydrides can be used, typically in the presence of a base to scavenge the liberated acid ui.ac.id. The carboxylic acid component can be a biologically active molecule, a fluorescent dye, or a targeting ligand, allowing for the creation of PEGylated drugs or imaging agents broadpharm.comui.ac.id.
Etherification: Ether linkages (-O-) are formed by reacting the hydroxyl group with an electrophilic species, typically an alkyl halide or sulfonate ester, under basic conditions (e.g., Williamson ether synthesis) rsc.orggoogle.com. The hydroxyl group is usually deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form an alkoxide, which then reacts with an alkyl halide (R-X) or a tosylate/mesylate (R-OTs/OMs) rsc.org. Ether linkages are generally more stable to hydrolysis than ester linkages, offering an advantage in certain physiological environments broadpharm.com.
Table 2.4.1.1: Esterification vs. Etherification of this compound This table compares the key aspects of esterification and etherification reactions performed on the terminal hydroxyl group of this compound.
| Reaction Type | Reactant Moiety | Linkage Formed | Common Reagents/Conditions | Stability of Linkage | Potential for Structural Elaboration |
| Esterification | Carboxylic Acid | -COO- | DCC/DMAP, EDC/HOBt, Acid Chlorides/Anhydrides + Base | Moderate (hydrolysis) | High (wide variety of R-COOH) |
| Etherification | Alkyl Halide/ Sulfonate | -O- | Base (NaH, KOtBu) + R-X or R-OTs/OMs | High (stable) | High (wide variety of R-X) |
Activation Methods for Subsequent Conjugation
Beyond direct derivatization, the terminal hydroxyl group can be activated to enhance its reactivity or transform it into a functional group suitable for specific conjugation chemistries sigmaaldrich.combiochempeg.comadcreview.combeilstein-journals.org.
Conversion to Sulfonate Esters: The hydroxyl group can be readily converted into excellent leaving groups by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or trifluoromethanesulfonic anhydride (Tf2O), typically in the presence of a base like pyridine (B92270) or triethylamine sigmaaldrich.combeilstein-journals.orgmdpi.com. This yields tosylated (PEG-OTs), mesylated (PEG-OMs), or triflated (PEG-OTf) derivatives, which are highly susceptible to nucleophilic substitution (SN2 reactions) by various nucleophiles, including amines, thiols, and azides sigmaaldrich.comadcreview.commdpi.com.
Oxidation: The primary alcohol can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) biochempeg.comadcreview.com. Mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation can yield the aldehyde, useful for reductive amination with amines. Stronger oxidants can produce the carboxylic acid, which is readily activated for amide bond formation biochempeg.comadcreview.com.
Conversion to Amines: The hydroxyl group can be converted into a primary amine (-NH2) through a multi-step process, often involving tosylation, followed by displacement with sodium azide (NaN3) to form an alkyl azide, and subsequent reduction of the azide sigmaaldrich.combeilstein-journals.orgmdpi.com. The resulting amine can participate in various conjugation reactions, such as amide bond formation or reductive amination adcreview.commdpi.com.
Table 2.4.2.1: Activation Strategies for the Terminal Hydroxyl Group This table summarizes common activation methods for the terminal hydroxyl group of this compound, detailing the resulting functional groups and their typical conjugation applications.
| Activation Method | Reagents Used | Resulting Functional Group | Primary Conjugation Chemistry Enabled |
| Sulfonylation (Tosylation) | TsCl, Pyridine | -OTs | Nucleophilic Substitution (SN2) |
| Sulfonylation (Mesylation) | MsCl, Triethylamine | -OMs | Nucleophilic Substitution (SN2) |
| Sulfonylation (Triflation) | Tf2O, Base (e.g., 2,6-lutidine) | -OTf | Nucleophilic Substitution (SN2) |
| Oxidation (Aldehyde) | PCC, Swern Oxidation | -CHO | Reductive Amination |
| Oxidation (Carboxylic Acid) | Jones Reagent, TEMPO/Bleach | -COOH | Amide Coupling, Esterification |
| Amination (via Azide) | 1. TsCl/Base; 2. NaN3; 3. PPh3/H2O or H2/Pd-C | -NH2 | Amide Coupling, Reductive Amination |
Orthogonal Functionalization Strategies for Complex Molecular Architectures
Orthogonal functionalization is a critical strategy for constructing complex molecular architectures by enabling the selective and independent modification of different functional groups within the same molecule. This compound, possessing both a bromide and a hydroxyl terminus, is an ideal scaffold for such strategies due to the differential reactivity of these groups acs.orgnih.govrsc.orgnih.gov.
Principle of Orthogonality: The bromide moiety acts as an electrophilic center susceptible to nucleophilic attack, typically via SN2 reactions google.comcreative-biolabs.combenchchem.com. In contrast, the hydroxyl group is nucleophilic and can react with electrophiles or be converted into electrophilic derivatives, or activated as a good leaving group sigmaaldrich.comsigmaaldrich.combiochempeg.combeilstein-journals.org. These distinct reactivities allow for sequential reactions where the modification of one end does not interfere with the other, provided appropriate reaction conditions are chosen acs.orgnih.gov.
Strategic Implementation: This approach typically involves modifying one terminus, followed by modification of the other with a different functional group. For example, the hydroxyl group can be esterified with succinic anhydride, yielding a carboxylic acid terminus, while the bromide remains available for subsequent nucleophilic substitution with sodium azide sigmaaldrich.com. Alternatively, the bromide can be reacted first with an amine, followed by activation and reaction of the hydroxyl group. Such sequential modifications are essential for building complex structures like multivalent conjugates, dendrimers, or surface-immobilized materials broadpharm.comacs.org.
Table 2.5.1: Orthogonal Functionalization Sequence Example This table outlines a hypothetical step-by-step process demonstrating the orthogonal functionalization of this compound to create a heterobifunctional molecule.
| Step | Reaction at Terminal Group | Reagents/Conditions | Intermediate Product Structure | Remaining Functional Group | Notes |
| 1 | Hydroxyl Derivatization | Succinic Anhydride, DMAP | Br-PEG11-OOC-(CH2)2-COOH | Bromide | Esterification of hydroxyl group. Carboxylic acid available for further conjugation. |
| 2 | Bromide Substitution | NaN3, DMF | N3-PEG11-OOC-(CH2)2-COOH | Carboxylic Acid | Nucleophilic substitution of bromide with azide. Hydroxyl-derived carboxyl group remains. |
| 3 | Conjugation (Click) | Alkyne-R (e.g., Alkyne-biotin), CuSO4, Sodium Ascorbate | Alkyne-R-Triazole-PEG11-OOC-(CH2)2-COOH | Carboxylic Acid | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). |
| 4 | Conjugation (Amide) | Amine-R' (e.g., Amine-fluorescent dye), EDC/NHS | Alkyne-R-Triazole-PEG11-OOC-(CH2)2-COO-Amine-R' | None | Amide bond formation using the terminal carboxylic acid. |
Compound List
this compound
Reactivity and Mechanistic Considerations of Br Peg11 Oh
Reactivity Profile of the Terminal Bromide Group
The terminal bromide group (-Br) on Br-PEG11-OH is a key reactive site, primarily participating in nucleophilic substitution reactions.
Examination of Leaving Group Properties in Nucleophilic Processes
Bromide is recognized as a good leaving group in nucleophilic substitution reactions axispharm.combyjus.com. In this compound, the bromide atom is attached to a carbon atom within the PEG chain. This carbon atom is susceptible to attack by nucleophiles. When a nucleophile (Nu⁻) attacks the carbon atom bearing the bromide, the carbon-bromine bond cleaves, releasing a bromide ion (Br⁻) and forming a new bond between the carbon and the nucleophile. This process is fundamental to many conjugation strategies, such as attaching the PEG chain to molecules containing thiol (-SH), amine (-NH₂), or hydroxyl (-OH) groups axispharm.comprecisepeg.com. The bromide's ability to readily depart as a stable anion facilitates these reactions.
Kinetic and Thermodynamic Aspects of Substitution Reactions
Nucleophilic substitution reactions involving the bromide group, such as SN2 reactions, are typically bimolecular, meaning their rate depends on the concentration of both the substrate (this compound) and the nucleophile libretexts.org. The kinetics can be influenced by factors such as the strength and concentration of the nucleophile, the solvent, and the temperature. Weaker bases generally make better leaving groups, and bromide fits this criterion, contributing to a favorable reaction rate byjus.com. Thermodynamically, the formation of a new bond with a strong nucleophile and the departure of a stable bromide ion drive the reaction forward. While specific kinetic data for this compound is not universally published, similar bromo-PEG derivatives demonstrate efficient reactivity in SN2 reactions with common nucleophiles like thiols and amines axispharm.comprecisepeg.com. The PEG chain itself can influence these kinetics through solvation effects and potential steric interactions, though bromide's inherent leaving group ability is a primary determinant.
Reactivity Profile of the Terminal Hydroxyl Group
The terminal hydroxyl group (-OH) on this compound offers a different set of reactive possibilities, acting as both a proton donor and acceptor, and participating in condensation and addition reactions.
Behavior in Condensation and Addition Reactions
The terminal hydroxyl group is a versatile functional group capable of undergoing various chemical transformations. It can participate in condensation reactions, such as esterification (reaction with carboxylic acids or their derivatives to form esters) or etherification (reaction with alkyl halides to form ethers). These reactions typically require activation of either the hydroxyl group or the reacting partner, often involving catalysts or coupling agents mdpi.comnih.govgoogle.com. For example, activation of the hydroxyl group, perhaps through conversion to a tosylate or mesylate, or reaction with an activated carboxylic acid (like an NHS ester), allows for conjugation. The hydroxyl group can also undergo addition reactions, for instance, with isocyanates to form carbamates. These reactions are vital for modifying the PEG chain or attaching it to other molecules or surfaces.
Influence of Polyethylene (B3416737) Glycol Chain Length on Steric Hindrance and Accessibility
The polyethylene glycol chain, comprising eleven ethylene (B1197577) oxide units (PEG11), plays a significant role in modulating the reactivity and accessibility of the terminal functional groups. The PEG chain is known for its flexibility and hydrophilic nature, which enhances solubility in aqueous media acs.orgbroadpharm.com.
Accessibility: The PEG chain's length and flexibility can also improve the accessibility of the functional groups to target molecules in solution, especially in crowded environments or when conjugating to large biomolecules. The hydrophilic nature of PEG creates a hydrated layer around the molecule, which can help to keep the functional groups solvated and accessible acs.orgbroadpharm.com. However, very long or densely packed PEG chains can lead to a "brush" conformation, potentially burying reactive sites researchgate.net. For PEG11, a balance is struck, providing sufficient flexibility and solubility without excessive steric shielding for most common conjugation chemistries.
Elucidation of Solvent Effects on Reaction Efficiency and Selectivity of this compound
The chemical compound this compound, a monobrominated polyethylene glycol derivative with approximately eleven ethylene oxide units, is characterized by its terminal bromide and hydroxyl functional groups. The bromide moiety is particularly reactive, serving as a good leaving group in nucleophilic substitution reactions, commonly employed in conjugation and functionalization chemistries. The polyethylene glycol (PEG) chain imparts solubility and can influence the microenvironment of the reaction. Understanding how different solvents affect the efficiency (reaction rate) and selectivity of transformations involving this compound is crucial for optimizing synthetic outcomes.
Solvent Effects on Reaction Efficiency (Rate)
This compound is expected to primarily undergo nucleophilic substitution (SN2) reactions at the carbon atom bearing the bromide. The efficiency of these reactions, measured by their rate, is significantly influenced by the nature of the solvent.
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (CH3CN) are classified as polar aprotic. These solvents possess high dielectric constants and dipole moments but lack hydrogen bond donating capabilities. They effectively solvate cations through dipole-dipole interactions. Crucially, they solvate anions (nucleophiles) poorly, leaving them relatively "bare" and highly reactive. Consequently, in polar aprotic solvents, the nucleophilicity of species reacting with this compound is enhanced, leading to a significant increase in reaction efficiency and faster reaction rates.
PEG Solubility and Solvent Choice: The solubility of this compound itself dictates the practical choice of solvents. Polyethylene glycols, including this compound, exhibit good solubility in a range of polar solvents such as water, ethanol, DMF, and acetonitrile, as well as in some moderately nonpolar solvents like dichloromethane (B109758) and toluene. They are typically insoluble in highly nonpolar solvents like diethyl ether and hexane (B92381) issuu.comnih.govbocsci.com. This broad solubility profile allows for the use of various solvent systems, including those that are optimal for SN2 reactions.
Research Findings and Data Tables: While the principles governing solvent effects on SN2 reactions are well-established in organic chemistry bingol.edu.trblogspot.com, specific, detailed quantitative research findings and data tables that directly report the reaction efficiency (e.g., rate constants) of this compound in a comprehensive series of solvents are not extensively documented in the readily accessible scientific literature. Studies often focus on general PEGylation strategies or the reactivity of different PEG derivatives without providing specific kinetic data for this compound across a spectrum of solvents. Therefore, specific comparative data tables detailing reaction rates for this compound in various solvents cannot be constructed from the available sources. However, based on established chemical principles, a trend of higher reaction efficiency is predicted in polar aprotic solvents compared to polar protic ones.
Solvent Effects on Reaction Selectivity
The choice of solvent can also influence the selectivity of reactions involving this compound, particularly if competing reaction pathways are possible.
Substitution vs. Elimination: While the primary reaction pathway for the bromide terminus is SN2 substitution, elimination reactions (E2) can sometimes compete, especially with strong, sterically hindered bases. Solvent polarity can play a role in favoring one pathway over the other. Polar aprotic solvents generally favor substitution by enhancing nucleophile reactivity, whereas the influence of polar protic solvents on the substitution-elimination balance is more complex and substrate-dependent.
Reactivity at Different Termini: this compound possesses both a bromide and a hydroxyl group. While the bromide is typically more reactive for conjugation via nucleophilic displacement, the hydroxyl group can also undergo various reactions (e.g., esterification, etherification). The solvent environment can affect the relative rates of reactions at these two distinct functional groups. For instance, solvents that strongly solvate the hydroxyl group might reduce its reactivity, thereby enhancing the selectivity for reactions at the bromide terminus.
Research Findings and Data Tables: Specific research findings that systematically investigate and quantify the selectivity of this compound reactions in different solvents are limited. The selectivity observed would be highly dependent on the specific reaction partners and conditions employed. Without experimental data that directly assesses and compares product distributions for this compound in various solvents when competing reactions are a consideration, detailed research findings or data tables on selectivity cannot be presented. The inherent reactivity of the terminal bromide group typically directs functionalization towards SN2-type reactions, and careful selection of reaction conditions and reagents is paramount for achieving desired selectivity.
Compound List:
this compound
Polyethylene glycol (PEG)
Dimethyl sulfoxide (DMSO)
N,N-dimethylformamide (DMF)
Acetonitrile (CH3CN)
Water
Methanol
Ethanol
Dichloromethane
Toluene
Diethyl ether
Hexane
Applications of Br Peg11 Oh in Advanced Chemical Synthesis and Bioconjugation Research
Surface Modification and Nanomaterial Functionalization
The incorporation of Br-PEG11-OH is instrumental in tailoring the surface properties of various materials, enhancing their performance in biological and chemical environments.
Functionalization of Biomaterial Surfaces to Alter Interfacial Properties
This compound can be covalently attached to biomaterial surfaces, such as implants or medical devices, to impart desirable interfacial characteristics. The hydrophilic nature of the PEG chain reduces the surface energy and alters the wettability, creating a more favorable interface for biological interactions. This functionalization is crucial for improving the biocompatibility of materials intended for in vivo applications.
Table 1: Representative Data on Surface Property Alteration via this compound Functionalization
| Surface Treatment | Contact Angle (°) | Surface Energy (mJ/m²) | Protein Adsorption (ng/cm²) |
| Untreated Surface | 75.2 ± 2.1 | 45.5 ± 1.5 | 150.8 ± 10.2 |
| This compound Coated | 35.6 ± 1.8 | 28.2 ± 1.1 | 15.3 ± 2.5 |
Note: Data presented are illustrative and represent typical findings in studies employing PEGylation for surface modification to reduce protein adsorption and alter wettability.
Modification of Nanoparticles for Research Applications
In nanoparticle research, this compound is utilized to functionalize the surface of nanoparticles, such as liposomes, polymeric nanoparticles, or quantum dots. This modification enhances colloidal stability in aqueous media and provides a stealth effect, reducing recognition by the reticuloendothelial system (RES). The bromine end-group allows for subsequent conjugation with targeting ligands or therapeutic agents, enabling the development of sophisticated nanocarriers for research purposes.
Table 2: Impact of this compound Functionalization on Nanoparticle Properties
| Nanoparticle Type | Functionalization Strategy | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Protein Adsorption (Relative %) |
| Gold Nanoparticles | Bare | -15.2 ± 1.1 | 25.5 ± 1.5 | 100% |
| Gold Nanoparticles | This compound coated | -3.5 ± 0.5 | 30.1 ± 1.8 | 12% ± 3% |
Note: Data are representative of studies demonstrating improved colloidal stability and reduced protein interaction of PEGylated nanoparticles.
Strategies for Mitigating Non-Specific Protein Adsorption and Cellular Adhesion
The dense, hydrophilic brush formed by PEG chains, such as those introduced by this compound, creates a steric barrier. This barrier effectively repels proteins and cells, thereby minimizing non-specific adsorption and adhesion onto material surfaces. This is critical for applications ranging from biosensors and diagnostic devices to implantable biomaterials, where biofouling can lead to device failure or adverse biological responses. Research often quantifies this effect by measuring protein binding levels or cell attachment densities on functionalized versus unfunctionalized surfaces.
Contributions to Drug Delivery System Design
This compound plays a significant role in enhancing the efficacy and safety of therapeutic agents by improving their pharmacokinetic and immunogenic profiles.
Optimization of Pharmacokinetic Profiles through PEGylation Strategies
PEGylation, the process of attaching PEG chains to therapeutic molecules, is a well-established strategy to improve drug pharmacokinetics. When this compound is used as a linker or component in PEGylated drugs, it contributes to increased circulation half-life by reducing renal clearance and enzymatic degradation. The increased hydrodynamic volume conferred by the PEG chain also limits extravasation from the bloodstream, prolonging drug exposure at the target site.
Table 3: Illustrative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
| Drug Conjugate | Mean Circulation Half-life (h) | Bioavailability (%) | Clearance Rate (mL/min/kg) |
| Native Drug | 1.5 ± 0.3 | 65 ± 5 | 0.5 ± 0.1 |
| This compound Conjugate | 12.0 ± 2.5 | 85 ± 7 | 0.08 ± 0.02 |
Note: These values are illustrative of the typical improvements observed in drug half-life and bioavailability following PEGylation using linkers like this compound.
Role in Mitigating Immunogenic Responses of Conjugated Therapeutic Agents
A key benefit of PEGylation is the reduction of immunogenicity. By shielding the therapeutic agent (e.g., proteins, antibodies, small molecule drugs) with a PEG layer, this compound-based conjugates can evade recognition by the immune system, thereby reducing the risk of antibody formation against the therapeutic itself. This is particularly important for protein-based therapeutics and antibody-drug conjugates (ADCs), where immune responses can lead to reduced efficacy or adverse reactions. Studies in this area typically involve in vivo experiments measuring antibody titers or immune cell activation following administration of PEGylated versus non-PEGylated therapeutics.
Analytical Methodologies for Characterization of Br Peg11 Oh and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods are fundamental for confirming the chemical structure of Br-PEG11-OH, ensuring that the bromine and hydroxyl functionalities are present at the termini of the PEG chain and that the core structure is intact.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful, non-destructive techniques for the structural verification of PEG derivatives. nih.gov ¹H NMR is particularly valuable for determining the degree of functionalization by comparing the integration of signals corresponding to the terminal groups with those of the repeating ethylene (B1197577) glycol units. researchgate.net
For this compound, a typical ¹H NMR spectrum in a solvent like CDCl₃ would exhibit characteristic signals:
PEG Backbone: A prominent, broad singlet or multiplet centered around 3.64 ppm, corresponding to the methylene protons (-O-CH₂-CH₂-) of the ethylene glycol repeating units. nih.gov
Hydroxyl Terminus: A triplet at approximately 3.7 ppm, corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH). The proton of the hydroxyl group itself may appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
Bromo Terminus: A triplet around 3.45 ppm, representing the methylene protons adjacent to the bromine atom (Br-CH₂-). researchgate.net
By comparing the integral values of the terminal group signals to the integral of the main PEG backbone signal, the extent of end-group functionalization can be quantitatively assessed. acs.org ¹³C NMR provides complementary information, with distinct signals for the carbons adjacent to the bromine, those in the PEG backbone, and those adjacent to the hydroxyl group.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds.
Key diagnostic absorption bands for this compound include:
O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded terminal hydroxyl group. libretexts.orgorgchemboulder.com
C-H Stretch: Aliphatic C-H stretching vibrations from the PEG backbone typically appear just below 3000 cm⁻¹.
C-O Stretch: A strong, characteristic C-O-C ether stretching band is observed in the region of 1260-1050 cm⁻¹, which is a hallmark of the PEG backbone. orgchemboulder.comquimicaorganica.org
C-Br Stretch: The carbon-bromine bond shows a stretching vibration in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹.
The presence of both the broad O-H band and the C-Br band, in conjunction with the dominant C-O ether band, provides strong evidence for the correct bifunctional structure.
Table 1: Summary of Spectroscopic Data for this compound Characterization
| Technique | Functional Group | Characteristic Signal/Band |
|---|---|---|
| ¹H NMR | PEG Backbone (-O-CH₂-CH₂-) | ~3.64 ppm |
| Hydroxyl Terminus (-CH₂-OH) | ~3.7 ppm | |
| Bromo Terminus (Br-CH₂-) | ~3.45 ppm | |
| FTIR | Hydroxyl (-OH) | 3500-3200 cm⁻¹ (broad) |
| Ether (C-O-C) | 1260-1050 cm⁻¹ (strong) | |
| Bromoalkane (C-Br) | 650-550 cm⁻¹ |
Chromatographic Methods for Purity Assessment and Molecular Weight Distribution (e.g., High-Performance Liquid Chromatography, Gel Permeation Chromatography)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for characterizing its molecular weight distribution.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase (RP-HPLC) mode, is a high-resolution technique used to assess the purity of PEG derivatives. nih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For PEG compounds, which often lack a strong UV chromophore, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are commonly employed. zldm.ru RP-HPLC can effectively separate the desired heterobifunctional product from unreacted PEG diol (HO-PEG11-OH) and the undesired homobifunctional product (Br-PEG11-Br).
Gel Permeation Chromatography (GPC)
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Primary Application | Information Obtained | Common Detectors |
|---|---|---|---|
| HPLC | Purity Assessment | Separation of starting materials, byproducts, and desired product | CAD, ELSD, RI |
| GPC/SEC | Molecular Weight Distribution | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) | Refractive Index (RI) |
Mass Spectrometry for Molecular Confirmation and Impurity Profiling (e.g., Liquid Chromatography-Mass Spectrometry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)
Mass spectrometry (MS) provides a direct measurement of the molecular weight of this compound, offering definitive confirmation of its identity and enabling the detection of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for identifying impurities, even at low levels. For this compound, LC-MS can confirm the mass of the main product and identify potential impurities such as residual starting material (HO-PEG11-OH) or the di-bromo byproduct (Br-PEG11-Br) by their distinct molecular weights.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Quantitative Analytical Techniques for Functional Group Titration and Reactivity Determination
Beyond structural and purity analysis, it is crucial to quantify the active functional groups to ensure the reactivity and stoichiometry for subsequent conjugation reactions.
Hydroxyl Group Titration (Hydroxyl Number)
The concentration of hydroxyl groups can be determined by measuring the hydroxyl number, which is defined as the milligrams of potassium hydroxide (KOH) equivalent to the hydroxyl content of one gram of the substance. Standard methods, such as those outlined in ASTM E1899, involve the esterification of the hydroxyl group with an excess of a reagent (e.g., p-toluenesulfonyl isocyanate), followed by titration of the unreacted reagent. metrohm.commetrohm.com This allows for the precise quantification of the hydroxyl functionality.
Bromo Group Titration (Bromine Number)
The bromine content can be determined through titrimetric methods. One approach involves reacting the compound with an excess of a reagent that displaces the bromide ion (e.g., sodium iodide), followed by potentiometric titration of the liberated bromide ions with a standard silver nitrate solution. metrohm.com Alternatively, methods adapted from the determination of the bromine number (a measure of unsaturation) can be used, which involve reacting the sample with a bromide-bromate solution to generate a known amount of bromine, with the excess bromine being subsequently titrated. xylemanalytics.com
Quantitative NMR (qNMR)
As mentioned previously, ¹H NMR can be used not only for structural elucidation but also for quantitative analysis. nih.gov By adding a known amount of an internal standard to the NMR sample, the absolute quantity of the different proton environments can be determined from the signal integrals. This allows for a direct and simultaneous quantification of both the hydroxyl and bromo terminal groups relative to the PEG backbone, providing a powerful tool for assessing the degree of functionalization without the need for chemical derivatization or titration. nih.gov
Challenges and Future Perspectives in Br Peg11 Oh Research
Development of Computational Chemistry and Molecular Modeling ApproachesComputational chemistry and molecular modeling play a vital role in understanding and predicting the behavior of PEG derivatives like this compound. Techniques such as molecular dynamics (MD) simulations can elucidate the conformational flexibility, hydration, and interaction dynamics of PEG linkers within complex biological environments or material matricesaragen.comacs.orgacs.org. Quantum mechanical calculations can aid in understanding reaction mechanisms for its functionalization. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate linker structure, length, and properties with the performance of the resulting conjugates, guiding the rational design of optimized molecules for specific therapeutic or diagnostic applicationsoup.comacs.org.
| Computational Method | Focus of Modeling/Simulation | Expected Outcome/Application |
| Molecular Dynamics (MD) | Conformation, hydration, flexibility, protein interactions | Predicting solubility, binding affinities, stability in biological systems |
| Quantum Mechanics (QM) | Reaction mechanisms, transition states | Optimizing synthesis conditions, predicting reactivity of functional groups |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Rational design of linkers for improved therapeutic efficacy, targeting, and delivery |
| Docking Studies | Ligand-protein binding, ternary complex formation | Identifying optimal linker lengths and attachment sites for PROTACs and ADCs |
Compound List:
this compound (32-bromo-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol)
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing Br-PEG11-OH with high purity and reproducibility?
- Methodological Answer : Synthesis typically involves controlled stepwise PEGylation and bromination. Critical parameters include reaction temperature (e.g., maintaining 0–5°C during bromine addition to avoid side reactions), stoichiometric ratios (e.g., 1:1.2 molar ratio of PEG11-OH to Br₂ for optimal end-capping), and purification methods (e.g., size-exclusion chromatography or dialysis to remove unreacted bromine and oligomers). Characterization via -NMR (to confirm terminal -Br peaks at δ 3.6–3.8 ppm) and HPLC (purity >95%) is essential for reproducibility .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm PEG backbone integrity (δ 3.5–3.7 ppm for ethylene oxide units) and terminal -Br groups.
- MALDI-TOF MS : Verify molecular weight consistency (expected m/z ≈ 572.6 + 44n, where n=11).
- FTIR : Detect C-Br stretching vibrations (~500–600 cm⁻¹).
- HPLC : Assess purity and detect residual solvents or byproducts. Cross-referencing with literature data ensures accuracy .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should include:
- Thermal Stability : Accelerated aging studies (e.g., 40°C for 1 month) with periodic HPLC analysis to detect degradation (e.g., Br hydrolysis).
- Light Sensitivity : Store in amber vials to prevent UV-induced bond cleavage.
- Humidity Control : Use desiccants to avoid hydrolysis of the terminal Br group. Data should be statistically analyzed (e.g., ANOVA for degradation rates) .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may arise from batch variability or solvent impurities. Design a systematic study:
- Solvent Screening : Test solubility in rigorously dried solvents (e.g., THF, DCM, water) using gravimetric analysis.
- Dynamic Light Scattering (DLS) : Assess aggregation states influencing solubility.
- Molecular Dynamics Simulations : Model solvent-PEG interactions to identify preferential solvation patterns. Compare results with prior studies to isolate experimental variables .
Q. What mechanistic insights guide the use of this compound in drug conjugation versus nanoparticle functionalization?
- Methodological Answer : The terminal Br group’s reactivity dictates applications:
- Drug Conjugation : Optimize nucleophilic substitution (e.g., with amines or thiols) using pH-controlled conditions (e.g., pH 8.5 for amine coupling). Monitor reaction kinetics via UV-Vis or LC-MS.
- Nanoparticle Functionalization : Leverage Br’s affinity for thiolated surfaces (e.g., Au nanoparticles). Use TEM and ζ-potential measurements to confirm grafting efficiency. Contrast steric effects of PEG11 length with shorter/longer PEG variants .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing ethical and reproducibility challenges?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Animal Models : Use BALB/c mice for preliminary PK studies, with sample sizes justified by power analysis.
- Ethical Compliance : Adhere to institutional guidelines (e.g., 3Rs principles) and include control groups (e.g., PEG11-OH without Br).
- Analytical Methods : Employ radiolabeling (e.g., -Br-PEG11-OH) or fluorescence tagging for biodistribution tracking via PET/SPECT imaging. Validate results across multiple batches to ensure reproducibility .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible experimental outcomes?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Define parameters (e.g., polydispersity index <1.05, endotoxin levels <0.05 EU/mg).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Statistical DoE : Apply factorial design to optimize variables (e.g., catalyst concentration, reaction time). Cross-validate batches using orthogonal characterization methods .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies between theoretical and observed molecular weights of this compound?
- Methodological Answer : Discrepancies often stem from incomplete bromination or PEG backbone oxidation.
- Theoretical-Experimental Gap Analysis : Calculate deviation percentages and correlate with MALDI-TOF/MS peaks to identify adducts (e.g., Na⁺/K⁺).
- Post-Synthesis Modification Checks : Use TGA to detect moisture content affecting mass readings.
- Error Propagation Models : Quantify uncertainty in stoichiometric calculations using Monte Carlo simulations .
Q. What advanced statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Beyond ANOVA, consider:
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/LC₅₀ data.
- Machine Learning : Train models (e.g., random forests) to predict toxicity thresholds from structural descriptors (e.g., PEG chain length).
- Meta-Analysis : Pool data from independent studies using random-effects models to address heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
